molecular formula C6H5KS B3123672 Potassium Benzenethiolate CAS No. 3111-52-2

Potassium Benzenethiolate

Cat. No. B3123672
CAS RN: 3111-52-2
M. Wt: 148.27 g/mol
InChI Key: OALPPYUMFWGHEK-UHFFFAOYSA-M
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Description

Potassium Benzenethiolate, also known as Benzenethiol, potassium salt (1:1), is a chemical compound with the molecular formula C6H5KS . Its average mass is 148.267 Da and its monoisotopic mass is 147.974899 Da .


Synthesis Analysis

Potassium Benzenethiolate can be synthesized from the reaction of germyl bromide with potassium phenoxide. Similarly, silyl and germyl bromides yield the corresponding sulphides with potassium benzenethiolate .


Molecular Structure Analysis

The molecular structure of Potassium Benzenethiolate consists of a benzene ring attached to a sulfur atom, which is further attached to a potassium atom .

Scientific Research Applications

Electrochemistry and Energy Storage

Potassium benzenethiolate has been explored as an electrode material for energy storage devices. Its redox behavior allows reversible potassium-ion intercalation, making it a potential candidate for potassium-ion batteries (PIBs). PIBs are attractive due to their low cost and high operating voltage .

Future Directions

The future directions of Potassium Benzenethiolate and similar compounds could be influenced by the philosophy of sustainable development. Catalytic chemistry, which often involves potassium compounds, will play a crucial role in sustainable economic development. This is because a catalytic process is involved in almost all-important areas of the chemical industry, such as the synthesis of chemicals and materials, energy production, and more .

properties

IUPAC Name

potassium;benzenethiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALPPYUMFWGHEK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium Benzenethiolate

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